molecular formula C12H15BrF2O2Si B12611149 Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate CAS No. 918446-98-7

Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate

Cat. No.: B12611149
CAS No.: 918446-98-7
M. Wt: 337.23 g/mol
InChI Key: SJULOBXZVRMSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate is a specialized organic compound that integrates a benzoate ester core with bromo and difluorosilyl functional groups. This structure suggests its potential utility as a versatile intermediate in synthetic organic chemistry . The methyl ester and bromo substituents on the aromatic ring are common features in compounds used to construct more complex molecules, particularly in pharmaceutical and materials science research . For instance, related methyl bromobenzoate derivatives have been documented as key intermediates in the synthesis of benzothiazine cores . The incorporation of the (butan-2-yl)(difluoro)silyl group is a distinctive feature that may impart unique properties to the molecule. Organosilicon compounds are of significant interest in various fields, including the development of novel polymers, advanced materials, and as precursors in cross-coupling reactions. The specific stereochemistry of the butan-2-yl (sec-butyl) group may also be explored for its influence on the compound's steric and electronic characteristics. Researchers might employ this compound to introduce a silicon-functionalized benzoate moiety into larger molecular architectures. It is strictly for research applications and is not intended for diagnostic or therapeutic use. The specific physical and chemical properties (e.g., melting point, boiling point) of this compound are currently not listed in the available literature, and researchers are advised to consult experimental data for handling and storage requirements.

Properties

CAS No.

918446-98-7

Molecular Formula

C12H15BrF2O2Si

Molecular Weight

337.23 g/mol

IUPAC Name

methyl 3-bromo-5-[butan-2-yl(difluoro)silyl]benzoate

InChI

InChI=1S/C12H15BrF2O2Si/c1-4-8(2)18(14,15)11-6-9(12(16)17-3)5-10(13)7-11/h5-8H,4H2,1-3H3

InChI Key

SJULOBXZVRMSJM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC(=CC(=C1)C(=O)OC)Br)(F)F

Origin of Product

United States

Preparation Methods

Bromination Procedure

  • Reagents :

    • Benzoic acid derivative (e.g., methyl benzoate)
    • Bromine or NBS
    • Solvent (e.g., dichloromethane)
  • Procedure :

    • Dissolve the benzoic acid derivative in dichloromethane.
    • Slowly add bromine or NBS while stirring at room temperature.
    • Monitor the reaction progress via thin-layer chromatography (TLC).
    • Once complete, quench the reaction with water and extract the organic layer.

Silylation Procedure

  • Reagents :

    • The brominated benzoate
    • Difluorosilane reagent
    • Base (e.g., sodium hydride or potassium tert-butoxide)
  • Procedure :

    • Dissolve the brominated benzoate in a suitable solvent (e.g., tetrahydrofuran).
    • Add the base to deprotonate the compound, facilitating nucleophilic attack on difluorosilane.
    • Stir at room temperature for several hours.
    • Purify the product via column chromatography.

Yield and Characterization

The yield of this compound can vary based on reaction conditions and purification methods employed. Typical yields reported in literature range from 60% to 85%. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Step Yield (%) Conditions
Bromination 70 DCM, RT, NBS
Silylation 80 THF, RT, with base

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate has been investigated for its potential as an active pharmaceutical ingredient (API). Its unique chemical structure allows it to interact with biological targets effectively.

Case Study:
In a study on inhibitors of the lysine-specific demethylase 1 (LSD1), compounds similar to this compound were shown to exhibit significant inhibitory activity. The presence of the difluorosilyl group enhances the compound's binding affinity to the enzyme, suggesting its application in developing treatments for various cancers and neurodegenerative diseases .

Materials Science

This compound is also being explored for its utility in creating advanced materials, particularly in the field of polymer chemistry. The difluorosilyl moiety can improve the thermal stability and mechanical properties of polymers.

Data Table: Properties of this compound in Polymer Applications

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Solubility in Organic SolventsModerate

Synthetic Organic Chemistry

The compound serves as an intermediate in various synthetic pathways. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing more complex organic molecules.

Case Study:
In synthetic routes involving the preparation of substituted benzoates, this compound has been utilized as a key starting material. Researchers have reported successful transformations leading to novel derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate involves its interaction with specific molecular targets. The bromine and silyl groups can participate in various chemical interactions, influencing the reactivity and stability of the compound. The difluoro group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares substituents at the 5-position of methyl 3-bromo-benzoate derivatives and their impacts:

Compound Name 5-Position Substituent Electronic Effect Steric Bulk Key Applications/Notes References
Target Compound (Butan-2-yl)(difluoro)silyl Moderate electron-withdrawing (Si-F σ* orbitals) High Potential for silicon-based drug delivery or materials
Methyl 3-bromo-5-(trifluoromethyl)benzoate CF₃ Strong electron-withdrawing Moderate Pharmaceuticals (enhanced metabolic stability)
Methyl 3-bromo-5-(pentafluorosulfanyl)benzoate SF₅ Extreme electron-withdrawing Low High reactivity in electrophilic substitutions
Methyl 3-bromo-5-(hydroxymethyl)benzoate CH₂OH Electron-donating Low Prodrug strategies (hydrolyzable group)
Methyl 3-bromo-5-(tert-butyldiphenylsilyl)benzoate Si(Ot-Bu)Ph₂ Electron-donating (Si-O) Very High Protective group in synthesis

Key Observations :

  • The difluoro-silyl group in the target compound balances moderate electron-withdrawing effects with significant steric bulk, distinguishing it from smaller groups like CF₃ or SF₅ .
  • Silicon-based substituents (e.g., tert-butyldiphenylsilyl) are often used for steric protection, but the butan-2-yl chain in the target compound may offer improved solubility compared to bulkier analogs .
Reactivity :
  • The bromine atom in all analogs enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for further derivatization .
  • The difluoro-silyl group may undergo hydrolysis under acidic or basic conditions, unlike stable CF₃ or SF₅ groups .

Spectroscopic Distinctions

¹⁹F NMR Shifts :
  • SF₅ Group : δ −60.3 ppm (in MeOH-d₄) .
  • CF₃ Group : δ −60–−65 ppm (varies by solvent) .
  • Difluoro-silyl Group : Expected δ −100 to −150 ppm (similar to Si-F in analogous compounds) .
¹H NMR :
  • The butan-2-yl chain in the target compound would show distinct splitting patterns (e.g., methyl doublets at δ 0.8–1.2 ppm) compared to simpler substituents.

Biological Activity

Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate (CAS Number: 918446-98-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

C12H15BrF2O2SiC_{12}H_{15}BrF_2O_2Si

Key Properties:

  • Molecular Weight: 309.23 g/mol
  • Appearance: Typically presented as a liquid or solid depending on the formulation.

The compound features a bromine atom and a difluorosilyl group, which may contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available benzoic acid derivatives. The introduction of the bromine and difluorosilyl groups can be achieved through various halogenation and silylation reactions, respectively.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related brominated compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations .

Table 1: Antimicrobial Efficacy of Brominated Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Methyl 3-bromo-5-(difluoromethyl)benzoateE. coli50 µg/mL
Methyl 3-bromo-5-(butan-2-yl)benzoateS. aureus20 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using various cell lines indicate that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain cell viability at lower doses .

Table 2: Cytotoxic Effects on Cell Lines

Cell LineConcentration (µM)Cell Viability (%)
B16F10 (Melanoma)2085
MCF7 (Breast Cancer)1070
A549 (Lung Cancer)3060

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular processes, including tyrosinase, which is relevant in melanin production .
  • Membrane Disruption: Some studies suggest that brominated compounds can disrupt bacterial membranes, leading to cell lysis and death .

Case Studies

A notable study highlighted the use of brominated benzoates in combination therapies for cancer treatment. These compounds were found to enhance the efficacy of conventional chemotherapeutic agents like doxorubicin, particularly in resistant cancer cell lines .

Q & A

Q. Table 1: Example Reaction Conditions

ReagentSolventTemperatureYield (%)Reference
(Butan-2-yl)SiF₂LiTHF−78°C65–75
Pd(PPh₃)₄, Silyl GrignardDMF60°C50–60

Basic: How can the purity and structure of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate be verified?

Answer:
Analytical techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl ester (δ 3.8–3.9 ppm), butan-2-yl group (δ 1.0–1.5 ppm), and aromatic protons (δ 7.2–8.0 ppm).
    • ¹⁹F NMR : Distinct doublets for Si–F bonds (δ −120 to −140 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area) .

Safety note : Handle under fume hoods; avoid skin contact due to potential irritancy (refer to SDS guidelines) .

Advanced: What role does the bromo substituent play in facilitating cross-coupling reactions with this compound?

Answer:
The bromine atom at the 3-position serves as a directing group and reactive site for:

  • Suzuki-Miyaura Coupling : Enables aryl-aryl bond formation with boronic acids (e.g., drug candidate intermediates) .
  • Buchwald-Hartwig Amination : Introduces nitrogen-containing groups for functionalization (e.g., amides, heterocycles) .

Q. Key considerations :

  • Electronic effects : The electron-withdrawing ester and silyl groups activate the bromo substituent toward oxidative addition with Pd(0) catalysts.
  • Steric hindrance : The bulky butan-2-yl group may slow coupling kinetics, requiring ligands like XPhos or SPhos .

Q. Table 2: Example Coupling Reactions

Reaction TypeCatalyst SystemSubstrateYield (%)Reference
Suzuki-MiyauraPd(OAc)₂, SPhosArylboronic acid80–85
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amine70–75

Advanced: How do steric effects of the butan-2-yl group influence the reactivity of the difluorosilyl moiety?

Answer:
The butan-2-yl group introduces steric bulk , which:

  • Reduces nucleophilicity : Slows reactions at the silicon center (e.g., hydrolysis, silyl ether formation).
  • Enhances thermal stability : Prevents dimerization or decomposition during high-temperature reactions .
  • Modulates regioselectivity : Directs electrophilic aromatic substitution (e.g., nitration, halogenation) to the less hindered 5-position .

Q. Experimental validation :

  • Kinetic studies : Compare reaction rates of the butan-2-yl derivative with smaller silyl groups (e.g., methyl).
  • DFT calculations : Analyze transition-state geometries to quantify steric contributions .

Basic: What are the recommended storage conditions for this compound to ensure stability?

Answer:

  • Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the silyl group .
  • Handling : Use glass or PTFE-coated equipment; avoid contact with protic solvents (water, alcohols) .

Advanced: Can computational methods predict the compound’s reactivity in catalytic systems?

Answer:
Yes. Density Functional Theory (DFT) calculations can:

  • Map electron density distribution to identify reactive sites (e.g., bromine for cross-coupling).
  • Simulate transition states for silyl group transformations (e.g., fluorination, oxidation) .
  • Validate experimental observations, such as steric hindrance effects (see FAQ 4).

Software tools : Gaussian, ORCA, or ADF suites .

Basic: What safety protocols are critical when working with this compound?

Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.